1.83-Fold Synthetic Yield Advantage in Homohistidine Production Versus the Z-Glutamic Acid Route
When 4-(1-tritylimidazol-4-yl)-2-aminobutryonitrile is employed as the Strecker aminonitrile intermediate in the Pirrung–Pei homohistidine synthesis from urocanic acid, the overall yield to homohistidine is 73% [1]. This compares directly against the immediately preceding literature benchmark—a nine-step synthesis starting from Z-glutamic acid—which achieves only 40% overall yield [1]. The 1.83-fold yield differential is attributable to the convergent route enabled by the trityl-protected aminonitrile, which consolidates nitrile hydrolysis and trityl deprotection into a single operation [1].
| Evidence Dimension | Overall synthetic yield to (±)-homohistidine |
|---|---|
| Target Compound Data | 73% overall yield (from urocanic acid via trityl-protected aminonitrile intermediate) |
| Comparator Or Baseline | Z-Glutamic acid route: 40% overall yield over nine steps |
| Quantified Difference | 1.83-fold improvement (33 absolute percentage points higher) |
| Conditions | Synthesis of (±)-homohistidine; target route starts from urocanic acid, proceeds through esterification, hydrogenation, tritylation, DIBAL-H reduction, Strecker aminonitrile formation (yielding the target compound), and hydrolysis; comparator is the most recent prior synthesis from Z-glutamic acid, as cited in Pirrung & Pei, J. Org. Chem. 2000, 65, 2229–2230 [1]. |
Why This Matters
For procurement decisions, this 73% vs. 40% yield differential translates directly into lower cost per gram of final homohistidine product and reduced consumption of upstream starting materials, making this compound the economically rational choice for any laboratory or production campaign targeting homohistidine at scale.
- [1] Pirrung, M.C.; Pei, T. Synthesis of (±)-Homohistidine. J. Org. Chem. 2000, 65 (7), 2229–2230. DOI: 10.1021/jo991630q. View Source
